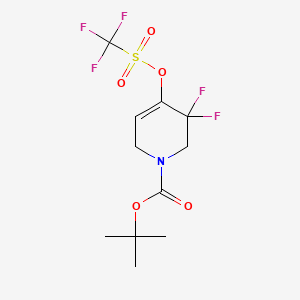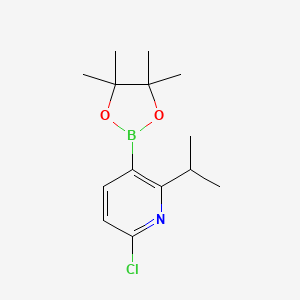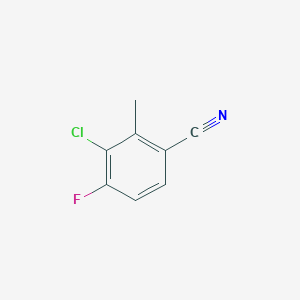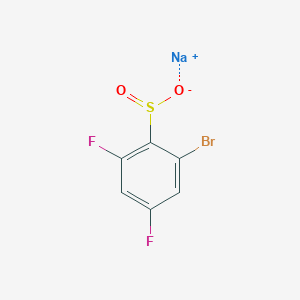
4-(3-Pyridyl)-3-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridyl)-3-butenoic acid is an organic compound characterized by a pyridine ring attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-pyridyl)-3-butenoic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridyl boronic acid with an appropriate halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-(3-Pyridyl)-3-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming pyridyl butanoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridyl butanoic acids.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
4-(3-Pyridyl)-3-butenoic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(3-pyridyl)-3-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the butenoic acid moiety can participate in covalent bonding with target molecules, further enhancing its biological activity .
類似化合物との比較
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, known for its diverse biological properties.
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Uniqueness: 4-(3-Pyridyl)-3-butenoic acid is unique due to its combination of a pyridine ring and a butenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
特性
CAS番号 |
58725-94-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
(E)-4-pyridin-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |
InChIキー |
MHVJWSPYMHAALE-HNQUOIGGSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C/CC(=O)O |
正規SMILES |
C1=CC(=CN=C1)C=CCC(=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B13920762.png)
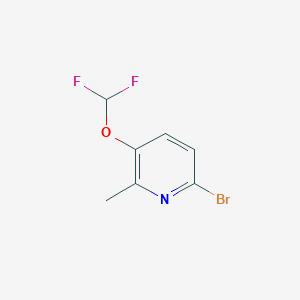

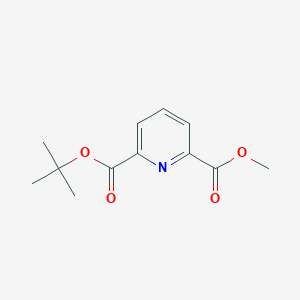
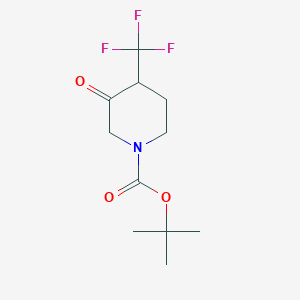
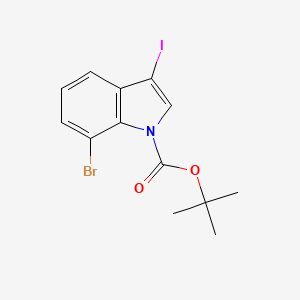
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)


